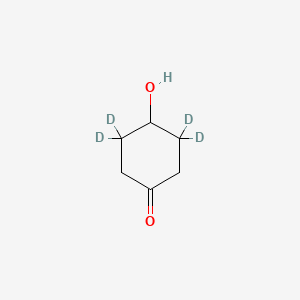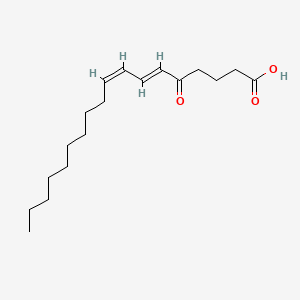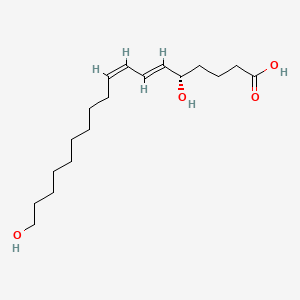
(E)-(1,2,3,4-13C4)but-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(1,2,3,4-13C4)but-2-enedioic acid: is a labeled form of fumaric acid where all four carbon atoms are replaced with the carbon-13 isotope. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways and mechanisms due to its isotopic labeling, which allows for precise tracking and analysis.
Mecanismo De Acción
Target of Action
Fumaric acid-13C4, a 13C-labeled form of fumaric acid, primarily targets several enzymes in the human body. These include malate dehydrogenase , fumarase , and fumarate reductase flavoprotein subunit . These enzymes play crucial roles in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism.
Mode of Action
Fumaric acid-13C4 interacts with its targets by participating in their respective biochemical reactions. For instance, it can be converted to malate by the action of fumarase, or it can be reduced to succinate by fumarate reductase . These interactions result in changes in the concentrations of the involved metabolites, thereby influencing the overall metabolic flux.
Biochemical Pathways
Fumaric acid-13C4 is involved in the TCA cycle, a central metabolic pathway in all aerobic organisms . In this cycle, it is converted into malate by the enzyme fumarase, and this reaction can be reversed by malate dehydrogenase . The TCA cycle is crucial for energy production, as it generates NADH and FADH2, which are used in the electron transport chain to produce ATP.
Pharmacokinetics
It is expected to be metabolized primarily in the liver and excreted in the urine .
Result of Action
The action of Fumaric acid-13C4 at the molecular and cellular levels results in changes in the concentrations of key metabolites in the TCA cycle. This can influence the rate of ATP production and thus the energy status of the cell . Moreover, Fumaric acid-13C4 has been identified as an oncometabolite, an endogenous metabolite that is capable of causing cancer .
Análisis Bioquímico
Biochemical Properties
Fumaric acid-13C4, like its unlabeled counterpart, participates in various biochemical reactions. It is involved in the TCA cycle, where it is converted to malate by the enzyme fumarase . This reaction is reversible, allowing fumaric acid to be produced from malate when needed . Fumaric acid-13C4 can interact with various enzymes, proteins, and other biomolecules, primarily through its carboxyl groups . These interactions can influence the activity of these biomolecules, potentially affecting various biochemical pathways .
Cellular Effects
Fumaric acid-13C4 can have significant effects on cellular processes. As a component of the TCA cycle, it plays a crucial role in cellular energy production . It can influence cell function by affecting energy availability and the production of metabolic intermediates . Fumaric acid-13C4 can also impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the cell type and the metabolic context .
Molecular Mechanism
The molecular mechanism of action of Fumaric acid-13C4 primarily involves its role in the TCA cycle . It can bind to and be transformed by the enzyme fumarase, leading to the production of malate . This reaction can influence the activity of the TCA cycle, affecting energy production and the generation of metabolic intermediates . Fumaric acid-13C4 can also interact with other biomolecules, potentially leading to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of Fumaric acid-13C4 can change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function can be influenced by various factors, including the specific experimental conditions and the metabolic state of the cells . Detailed information on the temporal effects of Fumaric acid-13C4 in laboratory settings is currently limited.
Dosage Effects in Animal Models
The effects of Fumaric acid-13C4 can vary with different dosages in animal models . At certain thresholds, it can have significant impacts on cellular function and metabolism . At high doses, it could potentially have toxic or adverse effects
Metabolic Pathways
Fumaric acid-13C4 is involved in the TCA cycle, a key metabolic pathway . It interacts with various enzymes in this pathway, including fumarase . It can also affect metabolic flux and metabolite levels, influencing the overall activity of the TCA cycle and other related metabolic pathways .
Transport and Distribution
Fumaric acid-13C4 can be transported and distributed within cells and tissues . It can interact with various transporters and binding proteins, potentially affecting its localization and accumulation . Detailed information on the transport and distribution of Fumaric acid-13C4 is currently limited.
Subcellular Localization
Fumaric acid-13C4, as a component of the TCA cycle, is primarily localized in the mitochondria . It can also be found in the cytosol . Its subcellular localization can influence its activity and function, potentially affecting various cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-(1,2,3,4-13C4)but-2-enedioic acid can be synthesized through various methods. One common approach involves the catalytic isomerization of maleic acid-13C4. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is conducted under heat to facilitate the isomerization process.
Industrial Production Methods: Industrial production of fumaric acid-13C4 often involves the fermentation of glucose-13C6 using genetically modified microorganisms. This biotechnological approach is favored for its sustainability and efficiency. The fermentation broth is then subjected to downstream processing to isolate and purify the fumaric acid-13C4.
Análisis De Reacciones Químicas
Types of Reactions: (E)-(1,2,3,4-13C4)but-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce malic acid-13C4.
Reduction: It can be reduced to succinic acid-13C4 using hydrogenation reactions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as ammonia or amines can be used under basic conditions.
Major Products:
Oxidation: Malic acid-13C4
Reduction: Succinic acid-13C4
Substitution: Various substituted fumaric acid derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: (E)-(1,2,3,4-13C4)but-2-enedioic acid is used in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study metabolic pathways and enzyme mechanisms.
Biology: In biological research, fumaric acid-13C4 is used to trace metabolic processes and understand the role of fumaric acid in cellular respiration and the citric acid cycle.
Medicine: this compound is used in the development of pharmaceuticals, particularly in studying drug metabolism and pharmacokinetics.
Industry: In industrial applications, fumaric acid-13C4 is used in the production of resins, polymers, and as a food additive due to its acidity and preservative properties.
Comparación Con Compuestos Similares
Maleic acid-13C4: An isomer of fumaric acid-13C4, used in similar research applications.
Succinic acid-13C4: Another intermediate in the citric acid cycle, used to study metabolic pathways.
Malic acid-13C4: Produced from the oxidation of fumaric acid-13C4, used in metabolic studies.
Uniqueness: (E)-(1,2,3,4-13C4)but-2-enedioic acid is unique due to its specific role in the citric acid cycle and its ability to be easily tracked in metabolic studies. Its isotopic labeling provides a distinct advantage in research, allowing for precise and accurate analysis of metabolic processes.
Propiedades
IUPAC Name |
(E)-(1,2,3,4-13C4)but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-BHBLSLFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=[13CH]/[13C](=O)O)\[13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.043 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

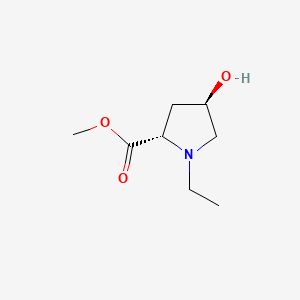


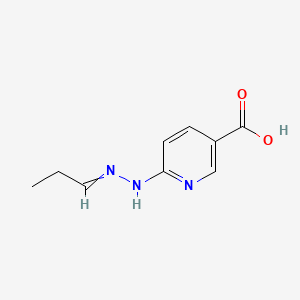

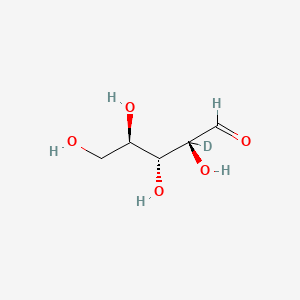
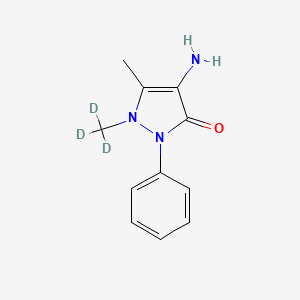

![Oxireno[F]isoquinoline](/img/structure/B583516.png)
